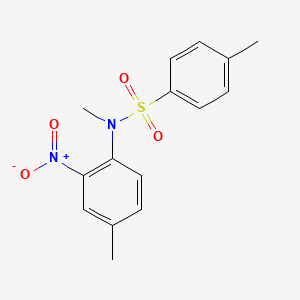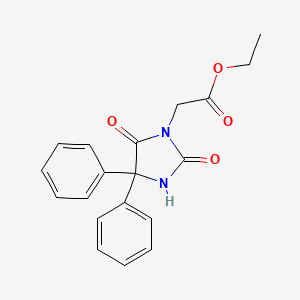
Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate is a chemical compound with the molecular formula C19H18N2O4 It is known for its unique structure, which includes an imidazolidinone ring substituted with two phenyl groups and an ethyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate typically involves the reaction of 5,5-diphenylimidazolidine-2,4-dione with ethyl bromoacetate in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in ethanol at room temperature for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The ethyl acetate moiety can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The imidazolidinone ring can be oxidized or reduced, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted imidazolidinone derivatives.
Oxidation: Oxidized imidazolidinone compounds.
Reduction: Reduced imidazolidinone derivatives.
Hydrolysis: The corresponding carboxylic acid.
Applications De Recherche Scientifique
Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate can be compared with other similar compounds, such as:
- Ethyl (3,5-dimethyl-2,4-dioxo-5-phenyl-1-imidazolidinyl)acetate
- Ethyl (4-methyl-2,5-dioxo-4-imidazolidinyl)acetate
- (2,5-dioxo-1-phenyl-4-imidazolidinyl)acetic acid
These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical properties and biological activities. The unique structure of this compound, with its two phenyl groups and ethyl acetate moiety, distinguishes it from these related compounds .
Propriétés
Numéro CAS |
976-85-2 |
|---|---|
Formule moléculaire |
C19H18N2O4 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate |
InChI |
InChI=1S/C19H18N2O4/c1-2-25-16(22)13-21-17(23)19(20-18(21)24,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,20,24) |
Clé InChI |
BJLAIBYNFMQGOT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-](/img/structure/B12008058.png)
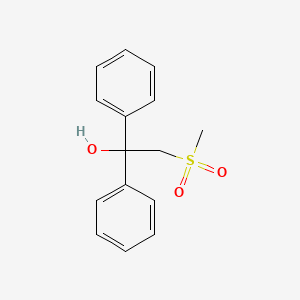

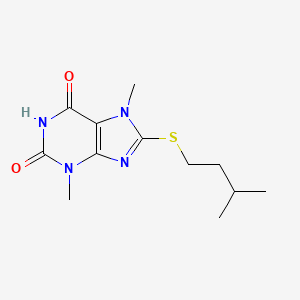
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12008077.png)
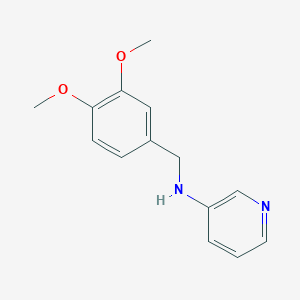
![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008080.png)

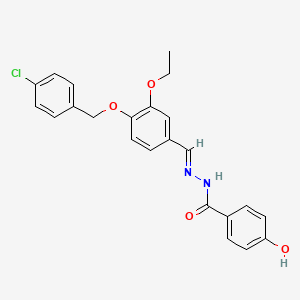
![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(2,2,2-trichloro-1-{[(4-fluorophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate](/img/structure/B12008100.png)



